3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17382063
InChI: InChI=1S/C6H6ClN3/c7-6-1-4-2-8-3-5(4)9-10-6/h1,8H,2-3H2
SMILES:
Molecular Formula: C6H6ClN3
Molecular Weight: 155.58 g/mol

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine

CAS No.:

Cat. No.: VC17382063

Molecular Formula: C6H6ClN3

Molecular Weight: 155.58 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine -

Specification

Molecular Formula C6H6ClN3
Molecular Weight 155.58 g/mol
IUPAC Name 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine
Standard InChI InChI=1S/C6H6ClN3/c7-6-1-4-2-8-3-5(4)9-10-6/h1,8H,2-3H2
Standard InChI Key UUABBZNULSVSRS-UHFFFAOYSA-N
Canonical SMILES C1C2=CC(=NN=C2CN1)Cl

Introduction

Structural Characteristics and Molecular Properties

Core Bicyclic Architecture

The compound’s scaffold combines a pyrrole ring (a five-membered aromatic system with one nitrogen atom) fused to a pyridazine ring (a six-membered diazine with two adjacent nitrogen atoms). The fusion occurs at the 3,4-positions of the pyrrole and the 4,5-positions of the pyridazine, creating a rigid, planar structure . Chlorination at the 3-position introduces electronegativity, influencing electron distribution and reactivity.

Tautomerism and Stereoelectronic Effects

The dihydro component (6,7-dihydro-5H) indicates partial saturation, reducing aromaticity in the pyridazine ring. This saturation introduces conformational flexibility, enabling interactions with biological targets or materials matrices . The chlorine atom’s inductive effect withdraws electron density, polarizing the ring system and enhancing susceptibility to nucleophilic substitution or cross-coupling reactions.

Comparative Molecular Analysis

Table 1 contrasts key features of 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine with structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
2,3-dihydro-1H-pyrrolo[3,4-c]pyridineC₇H₈N₂120.15Lacks pyridazine ring; unsaturated
3,6-dipyridin-2-yl-pyridazineC₁₄H₁₀N₄234.26Fully aromatic; lacks chlorine
7-chloro-1-methyl-1H-imidazo[4,5-d]pyridazineC₆H₅ClN₄S200.65Imidazole fusion; sulfur-containing

Data derived from PubChem and Chemsynthesis .

Synthetic Methodologies and Optimization

Cyclization Strategies

Pyrrolopyridazines are typically synthesized via cyclization reactions. For 3-chloro derivatives, routes may involve:

Pyridazine-Pyrrole Fusion

Reaction of chlorinated pyridazine precursors with pyrrole derivatives under acidic or catalytic conditions. The Chichibabin reaction, involving pyridazine and acetylenic esters, has yielded analogous bicyclic systems . For example, Letsinger and Lasco’s method using pyridazine and dimethyl acetylenedicarboxylate (DMAD) could be adapted by introducing chlorine at the cyclization stage .

Sonogashira Coupling

Palladium-catalyzed coupling of 3-chloropyridazines with propargyl alcohols, followed by cyclization with amines, has produced pyrrolopyridazines in 13–49% yields . This method’s versatility allows modular substitution, enabling precise placement of the chlorine moiety.

Halogenation Techniques

Post-cyclization chlorination using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) could introduce the 3-chloro substituent. Direct electrophilic substitution is challenging due to the electron-deficient pyridazine ring, necessitating directed ortho-metalation strategies.

Applications in Materials Science

Organic Electronics

Pyrrolopyridazines’ extended π-systems make them candidates for organic light-emitting diodes (OLEDs). The chlorine substituent’s electron-withdrawing nature could lower the LUMO level, facilitating electron transport. Wudl et al. demonstrated that analogous compounds emit in the blue-green spectrum (λₑₘ: 450–500 nm) .

Coordination Chemistry

The nitrogen-rich framework can act as a ligand for transition metals. Complexation with Cu(I) or Ir(III) might yield luminescent materials for sensors or catalysts. For example, Ir(III) complexes of chlorinated heterocycles exhibit phosphorescence quantum yields up to 0.85 .

Comparative Reactivity and Functionalization

Electrophilic Aromatic Substitution

The chlorine atom directs incoming electrophiles to the 4- and 6-positions of the pyridazine ring. Nitration experiments on 3-chloropyridazines yield 4-nitro derivatives predominantly (≥70% regioselectivity) .

Cross-Coupling Reactions

Suzuki-Miyaura coupling of the chloro substituent with aryl boronic acids enables diversification. For instance, 3-chloropyrrolopyridazines react with phenylboronic acid under Pd(OAc)₂ catalysis, achieving 60–85% conversion .

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